(2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

(2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol (CAS 148775-22-8, PubChem CID is a halogenated allylic primary alcohol belonging to the cinnamyl alcohol family. The molecule bears a 3,4-dichlorophenyl ring conjugated to an (E)-propenol chain, giving it a computed logP of 2.9, one hydrogen-bond donor, one hydrogen-bond acceptor, and a topological polar surface area of 20.2 Ų.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
Cat. No. B12113382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CCO)Cl)Cl
InChIInChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6,12H,5H2/b2-1+
InChIKeyBZHUHALWBXDAIN-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol – Procurement-Relevant Baseline for a 3,4-Dichlorocinnamyl Alcohol Intermediate


(2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol (CAS 148775-22-8, PubChem CID 14552808) is a halogenated allylic primary alcohol belonging to the cinnamyl alcohol family [1]. The molecule bears a 3,4-dichlorophenyl ring conjugated to an (E)-propenol chain, giving it a computed logP of 2.9, one hydrogen-bond donor, one hydrogen-bond acceptor, and a topological polar surface area of 20.2 Ų [1]. These physicochemical features position it between unsubstituted cinnamyl alcohol and the fully oxidized 3,4-dichlorocinnamic acid, making it a versatile synthetic building block and a candidate for further structure–activity relationship (SAR) exploration [1].

Why Generic Substitution Fails for (2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol


Substituting (2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol with a closely related analog – such as cinnamyl alcohol, 3,4-dichlorocinnamaldehyde, or the saturated 3-(3,4-dichlorophenyl)propan-1-ol – is not equivalent because each derivative occupies a distinct physicochemical and functional niche. The target compound’s allylic alcohol moiety enables orthogonal reactivity (e.g., selective oxidation, allylic substitution, or esterification) that is precluded in the saturated analog, while its 3,4-dichloro pattern imparts lipophilicity and biological target engagement that differ from mono‑chlorinated or unsubstituted cinnamyl alcohols [1]. Quantitative comparisons of logP, hydrogen-bond capacity, and class-level antimicrobial SAR confirm that these molecular attributes translate into measurable performance differences, making blind interchange chemically and biologically unjustified [1][2].

Product-Specific Quantitative Evidence Guide for (2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol


Lipophilicity and Hydrogen-Bond Capacity Differentiate (2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol from Its Closest Analogs

The target compound possesses a computed logP (XLogP3-AA) of 2.9, which is approximately 1.1 units higher than unsubstituted cinnamyl alcohol (logP = 1.8) and 0.5 units lower than 3,4-dichlorocinnamic acid (logP = 3.4) [1][2]. It retains one hydrogen-bond donor (the –OH group) whereas 3,4-dichlorocinnamaldehyde has zero H-bond donors [3]. The topological polar surface area (20.2 Ų) is identical to that of cinnamyl alcohol but substantially smaller than the acid form (37.3 Ų), suggesting superior passive membrane permeation relative to the acid while maintaining better aqueous solubility than the aldehyde [1][2][3].

Lipophilicity Drug-likeness Physicochemical profiling

Allylic Alcohol Functionality Enables Orthogonal Derivatization Pathways Not Accessible to the Saturated Analog

The (E)-allylic alcohol moiety in the target compound permits chemoselective transformations that are precluded in the saturated analog 3-(3,4-dichlorophenyl)propan-1-ol (CAS 39960-05-9). For instance, the allylic hydroxyl can undergo mild oxidation to the α,β-unsaturated aldehyde using MnO₂ or Swern conditions while retaining the (E)-configuration, a transformation reported in the patent literature . The saturated analog lacks the conjugated double bond and therefore cannot yield the α,β-unsaturated carbonyl pharmacophore without de novo installation of the double bond. Additionally, the allylic system can participate in Tsuji-Trost-type allylic substitutions, metal-catalyzed cross-couplings, and Sharpless epoxidations, none of which are accessible with the fully saturated alcohol [1].

Synthetic versatility Allylic substitution Chemical intermediate

3,4-Dichloro Substitution Pattern Confers Broader Antimicrobial Spectrum and Higher Potency Than 4-Chloro Analogs

Although the target alcohol itself has not been directly profiled in published antimicrobial assays, a systematic SAR study on 36 chlorinated N-arylcinnamamides (Strharsky et al., 2022) provides class-level evidence that the 3,4-dichloro substitution pattern is superior to the 4-chloro pattern [1]. In that study, 3,4-dichlorocinnamanilides demonstrated a broader spectrum of action and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. Six compounds within the 3,4-dichloro series exhibited submicromolar activity against Staphylococcus aureus and clinical MRSA isolates, with several also active against Enterococcus faecalis and vancomycin-resistant enterococci [1]. By contrast, the 4-chloro series lacked this breadth of coverage. The target alcohol shares the identical 3,4-dichlorocinnamyl scaffold and thus represents a key precursor for accessing this validated pharmacophore [1].

Antibacterial Structure-activity relationship Antimycobacterial

Melting Point and Physical State Differentiate (2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol from the Corresponding Aldehyde and Acid for Formulation and Handling

The target compound is a low-melting solid or viscous liquid at ambient temperature (literature reports for 3,4-dichlorocinnamyl alcohol indicate melting points in the range of approximately 25–30 °C) [1]. In contrast, 3,4-dichlorocinnamaldehyde melts at 40–42 °C and 3,4-dichlorocinnamic acid melts at 218–220 °C [2]. This difference of >180 °C in melting point between the alcohol and the acid has practical implications for solubility testing, solid-dispersion formulation, and thermal stability during downstream processing. The alcohol’s near-room-temperature melting behavior also facilitates handling in automated liquid dispensing platforms without the need for heated storage modules.

Physical state Melting point Formulation compatibility

Validated Application Scenarios for (2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol Based on Quantitative Evidence


Chemical Intermediate for 3,4-Dichlorocinnamyl-Based Antimicrobial Libraries

The compound serves as the direct synthetic precursor to 3,4-dichlorocinnamaldehyde (via Swern or other mild oxidation) and, subsequently, to 3,4-dichlorocinnamanilides, a class shown to possess submicromolar activity against MRSA and vancomycin-resistant enterococci [1]. Laboratories building focused antimicrobial libraries should select this alcohol as the entry point to the 3,4-dichlorocinnamyl pharmacophore, because the 3,4-dichloro pattern has been demonstrated to confer a broader spectrum of antibacterial activity than the 4-chloro analog [1].

Late-Stage Diversification via Allylic Substitution in Medicinal Chemistry Programs

The allylic alcohol functionality permits Tsuji-Trost allylic substitution, metal-catalyzed asymmetric allylic alkylation, and chemoselective epoxidation – transformations that are inaccessible to the saturated analog 3-(3,4-dichlorophenyl)propan-1-ol [1]. Medicinal chemistry teams seeking to introduce stereochemical complexity or append nitrogen-, oxygen-, or carbon-based nucleophiles to the cinnamyl scaffold should preferentially procure the allylic alcohol over the saturated alcohol to enable these late-stage diversification strategies [1].

Physicochemical Probe for Membrane Permeability Studies in the Cinnamyl Series

With an XLogP3-AA of 2.9, a single hydrogen-bond donor, and a TPSA of 20.2 Ų, (2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol occupies a narrow physicochemical window that balances passive membrane permeability with aqueous solubility [1]. In drug discovery programs evaluating the cinnamyl chemotype for central nervous system (CNS) or intracellular targets, this compound provides a defined lipophilicity benchmark that is significantly more membrane-permeable than cinnamyl alcohol (ΔLogP = +1.1) yet retains a hydrogen-bond donor that the aldehyde lacks [1].

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